

Application Notes: abc99 for Live-Cell Imaging of Lysosomal Dynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

abc99 is a novel, cell-permeable fluorescent probe specifically designed for the selective visualization and tracking of lysosomes in living cells. This probe exhibits a significant increase in fluorescence intensity within the acidic environment of the lysosome, making it a highly specific and sensitive tool for studying lysosomal biology, including trafficking, acidification, and storage diseases. Its unique photophysical properties and low cytotoxicity make it ideal for long-term, time-lapse imaging experiments. These characteristics position **abc99** as a valuable tool in fundamental cell biology research and for screening potential therapeutic agents that target lysosomal function.

Key Features

- High Specificity: abc99 selectively accumulates in lysosomes, providing clear and distinct labeling with minimal off-target fluorescence.
- pH-Sensitivity: The probe's fluorescence is significantly enhanced in the acidic lumen of lysosomes (pH 4.5-5.0), leading to a high signal-to-noise ratio.
- Low Cytotoxicity: Cells treated with abc99 at recommended concentrations exhibit normal morphology and viability, making it suitable for extended live-cell imaging studies.



- Photostability: abc99 demonstrates robust resistance to photobleaching, allowing for prolonged and repeated imaging without significant signal loss.
- Compatibility: The probe can be used in conjunction with other fluorescent markers for multicolor imaging experiments and is suitable for use in various cell types.

Applications

- Lysosomal Trafficking and Dynamics: Visualize the movement, fusion, and fission of lysosomes in real-time.
- Drug-Induced Lysosomotropism: Assess the accumulation of candidate drug compounds within lysosomes.
- Lysosomal Storage Disorders: Investigate the pathological changes in lysosomal morphology and function associated with various diseases.
- Autophagy Studies: Monitor the fusion of autophagosomes with lysosomes to form autolysosomes.
- High-Content Screening: Quantify changes in lysosomal content and morphology in response to genetic or chemical perturbations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **abc99**, providing a basis for experimental design and data interpretation.

Table 1: Photophysical Properties of abc99



Property	Value
Excitation (Maximum)	488 nm
Emission (Maximum)	520 nm
Quantum Yield (in acidic buffer, pH 5.0)	~0.85
Molar Extinction Coefficient	~75,000 M ⁻¹ cm ⁻¹
Optimal Concentration Range	50 - 200 nM

Table 2: Performance in Live-Cell Imaging

Parameter	HeLa Cells
Staining Time	15 - 30 minutes
Signal-to-Noise Ratio	> 20-fold increase upon lysosomal accumulation
Cell Viability (24h)	> 95% at 200 nM
Photostability	< 10% signal loss after 60 min continuous imaging
Co-localization with LysoTracker™ Red	> 0.9 (Pearson's Coefficient)

Experimental Protocols

Protocol 1: Staining of Adherent Cells with abc99

Materials:

- abc99 stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Adherent cells cultured on glass-bottom dishes or chamber slides



Fluorescence microscope equipped for live-cell imaging

Procedure:

- Cell Preparation: Culture adherent cells on a suitable imaging vessel until they reach the desired confluency (typically 50-70%).
- Preparation of Staining Solution: Prepare a fresh staining solution by diluting the **abc99** stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **abc99** staining solution to the cells and incubate for 20 minutes at 37°C in a 5% CO₂ incubator.
- Washing: After incubation, remove the staining solution and wash the cells twice with prewarmed live-cell imaging medium.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm).

Protocol 2: Time-Lapse Imaging of Lysosomal Dynamics

Materials:

- Cells stained with abc99 (as per Protocol 1)
- Environmental chamber for the microscope to maintain 37°C and 5% CO₂

Procedure:

- Microscope Setup: Place the imaging dish with abc99-stained cells on the microscope stage
 within the environmental chamber. Allow the temperature and atmosphere to equilibrate for
 at least 15 minutes.
- Image Acquisition: Acquire images at desired time intervals (e.g., every 5 seconds for fast dynamics or every 5 minutes for slower processes) using the lowest possible laser power to minimize phototoxicity.



Data Analysis: Analyze the resulting image series to track the movement, size, and intensity
of individual lysosomes over time.

Visualizations Signaling Pathway Diagram

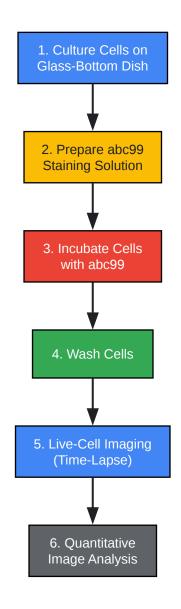


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Caption: Simplified overview of endocytic and autophagic pathways converging at the lysosome.

Experimental Workflow Diagram





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Caption: Step-by-step workflow for live-cell imaging of lysosomes using abc99.

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